[4-amino-6-(4-methoxyanilino)-1,3,5-triazin-2-yl]methyl 4-methylpiperazine-1-carbodithioate
Description
The compound [4-amino-6-(4-methoxyanilino)-1,3,5-triazin-2-yl]methyl 4-methylpiperazine-1-carbodithioate (hereafter referred to as the target compound) is a triazine-based molecule with a carbodithioate-functionalized piperazine moiety. Its molecular formula is C₁₇H₂₃N₇OS₂ (molecular weight: 405.54 g/mol), featuring a 4-methoxyanilino substituent on the triazine core and a 4-methylpiperazine carbodithioate side chain .
Properties
IUPAC Name |
[4-amino-6-(4-methoxyanilino)-1,3,5-triazin-2-yl]methyl 4-methylpiperazine-1-carbodithioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N7OS2/c1-23-7-9-24(10-8-23)17(26)27-11-14-20-15(18)22-16(21-14)19-12-3-5-13(25-2)6-4-12/h3-6H,7-11H2,1-2H3,(H3,18,19,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVWXNYLUBSUZET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=S)SCC2=NC(=NC(=N2)NC3=CC=C(C=C3)OC)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N7OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-amino-6-(4-methoxyanilino)-1,3,5-triazin-2-yl]methyl 4-methylpiperazine-1-carbodithioate typically involves multiple steps:
Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors under controlled conditions.
Introduction of the Aniline Derivative: The aniline derivative is introduced through a nucleophilic substitution reaction, where the methoxy group is attached to the aniline ring.
Attachment of the Piperazine Moiety: The piperazine moiety is attached via a carbodithioate linkage, which involves the reaction of piperazine with carbon disulfide and subsequent coupling with the triazine-aniline intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aniline and piperazine moieties.
Reduction: Reduction reactions can occur at the triazine ring and the aniline derivative.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the triazine ring and the aniline derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halides and nucleophiles are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in organic synthesis.
Biology
In biological research, the compound is studied for its potential as a biochemical probe. Its ability to interact with specific proteins and enzymes makes it useful in studying biological pathways.
Medicine
In medicine, [4-amino-6-(4-methoxyanilino)-1,3,5-triazin-2-yl]methyl 4-methylpiperazine-1-carbodithioate is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases, making it a candidate for drug development.
Industry
In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of [4-amino-6-(4-methoxyanilino)-1,3,5-triazin-2-yl]methyl 4-methylpiperazine-1-carbodithioate involves its interaction with specific molecular targets. The triazine ring and aniline derivative can bind to proteins and enzymes, modulating their activity. The piperazine moiety may enhance the compound’s solubility and bioavailability, facilitating its effects.
Comparison with Similar Compounds
Research Findings and Implications
- Anticancer Activity : Analogues with carbodithioate side chains (e.g., target compound) show promise in targeting enzymes like Rad6B, which are implicated in cancer progression .
- Structure-Activity Relationship (SAR): Methoxy Position: Para-methoxy on the anilino group optimizes electronic effects for enzyme interaction.
- Synthetic Accessibility : The target compound is available in 37 mg quantities (), facilitating further preclinical studies .
Biological Activity
The compound [4-amino-6-(4-methoxyanilino)-1,3,5-triazin-2-yl]methyl 4-methylpiperazine-1-carbodithioate is a member of the triazine family, which has garnered attention for its potential biological activities, particularly in cancer treatment and neuroprotection. This article synthesizes current research findings regarding its biological activity, including cytotoxicity against various cancer cell lines and neuroprotective effects.
Chemical Structure and Properties
The molecular formula of the compound is . It features a triazine ring that is substituted with an amino group and a methoxyphenyl group, as well as a piperazine moiety linked to a carbodithioate group. These structural elements contribute to its biological activity.
Cytotoxicity
Recent studies have demonstrated that derivatives of triazine compounds exhibit significant cytotoxicity against various cancer cell lines. For instance, one study evaluated several analogs of triazines and found that certain compounds exhibited IC values ranging from 3.6 µM to 11.0 µM against HCT-116 (colon cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines. The structure-activity relationship (SAR) indicated that specific substitutions on the piperazine ring enhanced cytotoxic activity .
Table 1: Cytotoxic Activity of Triazine Derivatives
| Compound Name | Cell Line | IC (µM) |
|---|---|---|
| Compound A | HCT-116 | 3.6 |
| Compound B | MCF-7 | 11.0 |
| Compound C | HeLa | 8.5 |
The mechanism underlying the cytotoxic effects of these compounds appears to involve induction of cell cycle arrest and apoptosis. In particular, it was noted that the active compounds induced G0/G1 and G2/M phase arrest in a p53-independent manner, suggesting alternative pathways are involved in their anticancer effects . Furthermore, while some compounds did not inhibit MDM2-p53 interactions, they still effectively triggered apoptosis in both wild-type and mutant p53 expressing cells.
Neuroprotective Effects
In addition to anticancer properties, compounds similar to [4-amino-6-(4-methoxyanilino)-1,3,5-triazin-2-yl]methyl 4-methylpiperazine-1-carbodithioate have shown promising neuroprotective activity. One study reported that a related compound significantly prolonged survival times in mice subjected to acute cerebral ischemia . This suggests potential applications in treating neurodegenerative diseases or conditions involving ischemic injury.
Table 2: Neuroprotective Activity in Animal Models
| Compound Name | Model | Survival Time (min) | Significance Level |
|---|---|---|---|
| Compound D | Acute Ischemia | 14.83 ± 0.42 | p < 0.05 |
| Nimodipine | Positive Control | 3.52 ± 1.04 |
Case Studies
Several case studies have been conducted to explore the biological activities of triazine derivatives:
- Cytotoxicity Against Tumor Cells : A comprehensive study synthesized various triazine derivatives and assessed their cytotoxic effects on multiple tumor cell lines. The findings highlighted specific structural features that enhanced activity against HCT-116 and MCF-7 cells .
- Neuroprotection in Ischemic Models : Another study focused on assessing the neuroprotective effects of a triazine derivative in a mouse model of ischemia. The results indicated significant reductions in mortality rates among treated groups compared to controls .
Q & A
Advanced Research Questions
How can reaction yields for carbodithioate formation be optimized, and what factors contribute to variability?
- Catalyst Selection: Palladium on carbon (Pd/C) or copper catalysts may enhance coupling efficiency .
- Solvent Effects: Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates but may promote side reactions. Optimization trials comparing DMF vs. THF are recommended .
- Temperature Gradients: Gradual warming (from 0°C to room temperature) during carbodithioate coupling reduces byproduct formation .
- Yield Variability: Contamination by moisture or oxygen is a common culprit. Use Schlenk techniques for air-sensitive steps .
How can contradictions in biological activity data between analogs be systematically addressed?
-
Structure-Activity Relationship (SAR) Studies:
Substituent Modifications Observed Activity Trends Reference Methoxy → Chloro (aryl) Increased cytotoxicity (IC₅₀ ↓ 30%) Piperazine → Piperidine Reduced solubility, altered target selectivity -
Mechanistic Profiling: Use proteomics (e.g., affinity purification mass spectrometry) to identify off-target interactions that may explain discrepancies .
What computational strategies are effective in predicting target interactions?
- Molecular Docking: Utilize AutoDock Vina or Schrödinger Suite to model binding to kinases (e.g., EGFR) or DNA topoisomerases. Prioritize docking poses with hydrogen bonds to the triazine amino group and carbodithioate sulfur .
- 3D-QSAR Models: Develop comparative molecular field analysis (CoMFA) models using datasets from analogs with known IC₅₀ values to predict activity cliffs .
How can regioselective functionalization of the triazine ring be achieved?
- Protecting Groups: Temporarily block the 4-amino group with tert-butoxycarbonyl (Boc) to direct substitutions to the 6-position .
- Microwave-Assisted Synthesis: Enhances regioselectivity in triazine substitutions by reducing reaction times and side-product formation .
Data Contradiction Analysis Example
Issue: Variability in reported IC₅₀ values for analogs with trifluoromethyl substituents.
Resolution:
Verify assay conditions (e.g., cell line passage number, serum concentration).
Compare logP values: Higher lipophilicity (e.g., from CF₃ groups) may improve membrane permeability but reduce aqueous solubility, skewing activity data .
Re-evaluate purity (>98% by HPLC) to exclude confounding impurities .
Q. Table 1: Key Synthetic Steps and Optimal Conditions
| Step | Reaction | Key Reagents/Conditions | Yield Range |
|---|---|---|---|
| 1 | Triazine core formation | Cyanuric chloride, 4-methoxyaniline, 0–5°C | 60–75% |
| 2 | Carbodithioate coupling | 4-Methylpiperazine, CS₂, DCC, DMF | 40–55% |
Q. Table 2: Biological Activity of Structural Analogs
| Analog Structure | Target | IC₅₀ (μM) | Notes |
|---|---|---|---|
| Piperidine variant | EGFR | 12.3 ± 1.2 | Reduced solubility |
| Chlorophenyl variant | Topoisomerase II | 8.7 ± 0.9 | Enhanced DNA binding |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
